molecular formula C24H15Cl3N2O4S B12043032 3-((E)-{2-[2-(2,3-Dichlorophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate CAS No. 477731-29-6

3-((E)-{2-[2-(2,3-Dichlorophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B12043032
CAS No.: 477731-29-6
M. Wt: 533.8 g/mol
InChI Key: BTQWJTCUXRICOX-KVSWJAHQSA-N
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Description

3-((E)-{2-[2-(2,3-Dichlorophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound that features a combination of phenyl, benzothiophene, and dichlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((E)-{2-[2-(2,3-Dichlorophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-(2,3-dichlorophenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazone.

    Condensation Reaction: The hydrazone intermediate is then reacted with 3-chloro-1-benzothiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzothiophene rings.

    Reduction: Reduction reactions can occur at the hydrazone moiety.

    Substitution: The dichlorophenoxy and benzothiophene groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids, depending on the nature of the substituent.

Major Products

    Oxidation: Oxidized derivatives of the phenyl and benzothiophene rings.

    Reduction: Reduced forms of the hydrazone moiety.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it might interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((E)-{2-[2-(2,3-Dichlorophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-((E)-{2-[2-(2,4-Dichlorophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
  • 3-((E)-{2-[2-(2,3-Dichlorophenoxy)acetyl]hydrazono}methyl)phenyl 3-bromo-1-benzothiophene-2-carboxylate

Uniqueness

The uniqueness of 3-((E)-{2-[2-(2,3-Dichlorophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

477731-29-6

Molecular Formula

C24H15Cl3N2O4S

Molecular Weight

533.8 g/mol

IUPAC Name

[3-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C24H15Cl3N2O4S/c25-17-8-4-9-18(22(17)27)32-13-20(30)29-28-12-14-5-3-6-15(11-14)33-24(31)23-21(26)16-7-1-2-10-19(16)34-23/h1-12H,13H2,(H,29,30)/b28-12+

InChI Key

BTQWJTCUXRICOX-KVSWJAHQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)OC3=CC=CC(=C3)/C=N/NC(=O)COC4=C(C(=CC=C4)Cl)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)OC3=CC=CC(=C3)C=NNC(=O)COC4=C(C(=CC=C4)Cl)Cl)Cl

Origin of Product

United States

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